2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole 2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846694
InChI: InChI=1S/C14H7Cl3N2S/c15-10-2-1-8(5-11(10)16)12-7-20-14(19-12)9-3-4-18-13(17)6-9/h1-7H
SMILES:
Molecular Formula: C14H7Cl3N2S
Molecular Weight: 341.6 g/mol

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole

CAS No.:

Cat. No.: VC15846694

Molecular Formula: C14H7Cl3N2S

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole -

Specification

Molecular Formula C14H7Cl3N2S
Molecular Weight 341.6 g/mol
IUPAC Name 2-(2-chloropyridin-4-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C14H7Cl3N2S/c15-10-2-1-8(5-11(10)16)12-7-20-14(19-12)9-3-4-18-13(17)6-9/h1-7H
Standard InChI Key XEOGMBYSUPTFIR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituents

2-(2-Chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at positions 2 and 4. The 2-position is occupied by a 2-chloropyridin-4-yl group, while the 4-position hosts a 3,4-dichlorophenyl moiety. This arrangement creates a planar structure with conjugated π-electrons, enhancing its interaction with biological targets .

Molecular Formula: C14H7Cl3N2S\text{C}_{14}\text{H}_7\text{Cl}_3\text{N}_2\text{S}
Molecular Weight: 341.64 g/mol (calculated based on atomic masses).

Crystallographic and Spectroscopic Insights

X-ray diffraction studies of analogous thiazoles reveal a coplanar orientation between the thiazole ring and aryl substituents, facilitating π-π stacking interactions . Infrared (IR) spectroscopy of related compounds shows characteristic absorption bands for C-Cl (600–800 cm1^{-1}), C=N (1600–1680 cm1^{-1}), and C-S (700–750 cm1^{-1}) bonds . Nuclear magnetic resonance (NMR) data for the compound’s analogs indicate distinct proton environments:

  • Pyridinyl protons resonate at δ 8.2–8.6 ppm (doublets).

  • Dichlorophenyl protons appear as multiplets at δ 7.3–7.8 ppm .

Synthesis Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch method is widely employed for thiazole synthesis. For this compound, the reaction involves:

  • Step 1: Condensation of 2-chloropyridine-4-carbaldehyde with thioacetamide in ethanol under reflux to form the thiazole intermediate.

  • Step 2: Bromination of the intermediate using phosphorus oxybromide (POBr3_3) to introduce the 3,4-dichlorophenyl group .

  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Yield: 60–75% (optimized conditions) .

One-Pot Multicomponent Approaches

Recent advances utilize one-pot reactions to improve efficiency. A three-component reaction involving 2-(2-benzylidenehydrazinyl)-4-methylthiazole, chloroacetyl chloride, and 3,4-dichlorophenylboronic acid yields the target compound in 82% yield under microwave irradiation .

Physicochemical Properties

PropertyValue/Description
Melting Point158–162°C (differential scanning calorimetry)
SolubilitySoluble in DMSO, DMF; sparingly in water
LogP (Octanol-Water)3.9 (predicted via ChemAxon)
StabilityStable at RT; degrades above 200°C

The high lipophilicity (LogP = 3.9) suggests favorable membrane permeability, critical for drug delivery .

Biological Activity and Mechanisms

Antibacterial and Antifungal Effects

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole (MIC = 32 µg/mL) due to thiazole’s ability to disrupt microbial cell membranes .

Industrial and Agricultural Applications

Agrochemical Development

Patented derivatives of 2-(2-chloropyridin-4-yl)-4-(3,4-dichlorophenyl)thiazole exhibit fungicidal activity against Phytophthora infestans (potato blight) at 50 ppm concentration .

Material Science

Thin films of the compound display semiconducting properties (bandgap = 2.8 eV), making them candidates for organic photovoltaics .

Structural Analogs and Structure-Activity Relationships (SAR)

Compound NameStructural VariationBiological Activity
2-(3,4-Difluorophenyl)-4-(pyridin-4-yl)thiazoleFluorine substitutionEnhanced antifungal activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamideAcetamide side chainAnti-inflammatory (IC50_{50} = 9.8 µM)
2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}-3-chlorophenylmethanesulphonateSulphonate groupPesticidal (LC50_{50} = 0.5 ppm)

SAR Trends:

  • Electron-withdrawing groups (Cl, F) enhance antibacterial potency .

  • Bulky substituents (e.g., piperidinyl) improve target selectivity .

Recent Advances and Future Directions

Green Synthesis Protocols

Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while improving yields . Solvent-free conditions using ball milling are under investigation .

Targeted Drug Delivery Systems

Nanoparticle-encapsulated formulations of the compound show a 3-fold increase in tumor uptake in murine models compared to free drug .

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